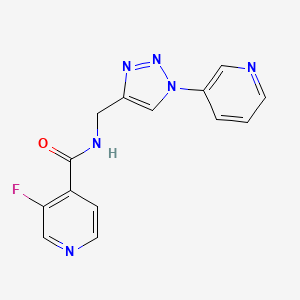

3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isonicotinamide group, the fluorine atom, and the 1H-1,2,3-triazol-4-yl group. The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the fluorine atom and the 1H-1,2,3-triazol-4-yl group . Fluorine is highly electronegative, which could influence the compound’s reactivity. The 1H-1,2,3-triazol-4-yl group could also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect properties such as the compound’s polarity, boiling point, and reactivity . The 1H-1,2,3-triazol-4-yl group could also influence the compound’s properties .Applications De Recherche Scientifique

Structural Applications in Co-Crystals

Research by Dubey and Desiraju (2014) investigates the structural landscape of cocrystals containing isonicotinamide, a component structurally related to the 3-fluoro-N derivative . Their study highlights the utility of such compounds in probing the structural properties of cocrystals, particularly in the context of acid-pyridine heterosynthons, which are key molecular modules in crystal engineering (Dubey & Desiraju, 2014).

Antimicrobial Activity

Mishra et al. (2010) synthesized derivatives of isonicotinamide, related to 3-fluoro-N, and evaluated their antimicrobial activity. Their findings suggest that these compounds, including triazole derivatives, exhibit significant antibacterial and antifungal activities, demonstrating their potential in developing new antimicrobial agents (Mishra et al., 2010).

Bayrak et al. (2009) also synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Their research adds to the understanding of the antimicrobial properties of triazole derivatives and their potential applications in treating microbial infections (Bayrak et al., 2009).

Synthesis and Chemical Applications

Butters et al. (2001) discussed the synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent. This research provides insights into the chemical synthesis involving triazole derivatives, which could be relevant for the synthesis of 3-fluoro-N derivatives (Butters et al., 2001).

Wang et al. (2006) presented a practical synthesis of a pharmaceutical intermediate structurally similar to 3-fluoro-N, emphasizing the relevance of such compounds in pharmaceutical synthesis and the development of new drugs (Wang et al., 2006).

Kiselyov (2006) explored the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds, leading to the formation of triazoles. This research could provide a foundation for the synthesis of 3-fluoro-N derivatives and their applications in chemical synthesis (Kiselyov, 2006).

Sensing and Diagnostic Applications

Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, which acts as a selective chemosensor. This research highlights the potential of triazole-based compounds in developing new sensors for various applications (Maity & Govindaraju, 2010).

Doll et al. (1999) focused on synthesizing a new positron emission tomography (PET) ligand for nicotinic receptors, showcasing the diagnostic applications of pyridine and triazole derivatives in medical imaging (Doll et al., 1999).

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN6O/c15-13-8-17-5-3-12(13)14(22)18-6-10-9-21(20-19-10)11-2-1-4-16-7-11/h1-5,7-9H,6H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGUBQCOVYXEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=C(C=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2973487.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2973488.png)

![N-[4-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B2973490.png)

![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)

![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)

![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)

![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)